molecular formula C10H8O2S2 B13303417 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid

5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13303417
M. Wt: 224.3 g/mol
InChI Key: JRSHKVAJVLQJAN-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that contains two thiophene rings Thiophene is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives by condensing 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used to produce aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. For example, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-(5-methylthiophen-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c1-6-4-7(5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

JRSHKVAJVLQJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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